

13C NMR chemical shifts for 1-iodobutane

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Compound of Interest	
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of **1-Iodobutane**

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the carbon framework of organic molecules.^[1] By measuring the resonance frequencies of 13C nuclei in a magnetic field, the technique allows for the determination of the number of non-equivalent carbon atoms and provides critical information about their local electronic environments.^{[2][3]} This guide offers a detailed examination of the 13C NMR spectrum of **1-iodobutane** (CH3CH2CH2CH2I), a primary haloalkane. It is intended for researchers and professionals in the fields of chemistry and drug development, providing a synthesized analysis of its spectral features, the underlying principles governing them, and a robust protocol for experimental replication.

The analysis of **1-iodobutane** is particularly instructive as it clearly demonstrates the interplay of competing electronic effects—namely, the inductive effect and the heavy atom effect—which dictate the final chemical shift values. Understanding these principles is fundamental to accurate structural elucidation.

Core Principles: Factors Governing 13C Chemical Shifts in Haloalkanes

The chemical shift (δ) in 13C NMR represents the resonance frequency of a carbon nucleus relative to a standard reference, typically Tetramethylsilane (TMS), which is set to 0.0 ppm.^{[4][5]} The chemical shift is highly sensitive to the electron density around the nucleus; lower electron density (deshielding) results in a downfield shift to higher ppm values, while higher electron density (shielding) causes an upfield shift to lower ppm values. In haloalkanes like **1-iodobutane**, the primary factors are:

- The Inductive Effect: Electronegative atoms, such as halogens, withdraw electron density from adjacent carbon atoms.^{[6][7]} This deshielding effect shifts the signal of the carbon atom downfield. The magnitude

of this effect generally correlates with the electronegativity of the halogen (F > Cl > Br > I) and diminishes with increasing distance from the substituent.[8]

- The Heavy Atom Effect: A unique phenomenon observed with heavier halogens (specifically bromine and iodine) is the "heavy atom effect." [9] This effect leads to a significant shielding (upfield shift) of the directly attached carbon (the α -carbon). This is contrary to what would be predicted based on electronegativity alone and is attributed to spin-orbit coupling.[9][10] For **1-iodobutane**, this effect is dominant for the carbon atom bonded to iodine.

Spectral Analysis and Assignment for **1-iodobutane**

Due to the lack of molecular symmetry, the **1-iodobutane** molecule contains four distinct carbon environments, resulting in four unique signals in its proton-decoupled ^{13}C NMR spectrum.[4] The experimentally observed chemical shifts, typically recorded in a deuterated solvent like CDCl_3 , are presented below.

Table 1: Experimental ^{13}C NMR Chemical Shifts for **1-iodobutane**

Carbon Atom	Assignment	Chemical Shift (δ , ppm)	Rationale
C1	-CH ₂ -I	6.7	Heavy Atom Effect: Despite the electronegativity of iodine, the dominant heavy atom effect causes significant shielding, shifting this α -carbon signal far upfield. [4]
C2	-CH ₂ -CH ₂ I	35.5	Inductive Effect (β -Effect): This β -carbon is deshielded by the electron-withdrawing iodine atom, resulting in the most downfield signal in the spectrum.[4]
C3	-CH ₂ -CH ₃	23.6	Inductive Effect (γ -Effect): The inductive effect of iodine is attenuated at this distance, resulting in a moderate shift.[4]
C4	-CH ₃	13.0	Minimal Effect: This terminal methyl carbon is least influenced by the iodine substituent and resonates in the typical upfield region for an alkane methyl group.[4]

```
graph TD
    C4([C4 (H3C)]) --- C3([C3 (H2C)])
    C3 --- C2([C2 (H2C)])
```

```
C1 [label="C1 (H2C)", pos="3,0!"];  
I [label="I", pos="4,0!"];  
  
C4 -- C3;  
C3 -- C2;  
C2 -- C1;  
C1 -- I;  
}
```

Figure 1: Molecular structure of **1-iodobutane** with carbon atom numbering.

A Self-Validating System: Comparative Analysis with Related Compounds

To fully appreciate the electronic effects in **1-iodobutane**, a comparison with its parent alkane (n-butane) and other 1-halobutanes is essential. This comparative approach validates the assignments and highlights the anomalous behavior induced by the iodine atom.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of n-Butane and 1-Halobutanes

Compound	C1 (-CH ₂ -X)	C2	C3	C4 (-CH ₃)
n-Butane[11][12]	13.2	25.0	25.0	13.2
1-Chlorobutane[5]	44.9	35.0	20.2	13.4
1-Bromobutane[13]	33.4	35.0	21.4	13.2
1-Iodobutane[4]	6.7	35.5	23.6	13.0

This data clearly illustrates two key points:

- Inductive Effect Trend: For chlorine and bromine, the C1 chemical shift decreases as the halogen's electronegativity decreases (Cl > Br), as expected from the inductive effect.
- The Anomaly of Iodine: The C1 signal for **1-iodobutane** is dramatically shifted upfield to 6.7 ppm, breaking the electronegativity trend. This provides definitive evidence for the dominance of the heavy atom effect over the inductive effect for the α -carbon.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol provides a detailed methodology for obtaining a high-quality, proton-decoupled ^{13}C NMR spectrum of **1-iodobutane**.

Sample Preparation

- **Analyte Quantity:** Accurately weigh 50-100 mg of **1-iodobutane** into a clean, dry vial. A higher concentration is required for ^{13}C NMR compared to ^1H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ^{13}C nucleus.[8][14]
- **Solvent Selection:** Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.
- **Internal Standard:** Add a small drop of Tetramethylsilane (TMS) to serve as the internal reference standard ($\delta = 0.0$ ppm). Alternatively, the residual solvent peak (CDCl_3 at $\delta \approx 77.16$ ppm) can be used for calibration after acquisition.[15]
- **Dissolution and Transfer:** Gently swirl or vortex the vial to ensure the sample is completely dissolved. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[8] The final sample height should be approximately 4-5 cm.
- **Labeling:** Securely cap the NMR tube and label it clearly.[16]

Spectrometer Setup and Data Acquisition

- **Instrument Insertion:** Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
- **Locking and Shimming:** The instrument will first "lock" onto the deuterium signal of the solvent. Following this, the magnetic field homogeneity is optimized through a process called "shimming," which can be performed automatically or manually to achieve sharp, symmetrical peaks.[8][17]
- **Tuning and Matching:** The probe is tuned to the ^{13}C frequency to ensure maximum signal sensitivity.
- **Acquisition Parameters:**
 - **Experiment Type:** Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.
 - **Spectral Width:** Set a wide spectral width to encompass all expected signals, typically from 0 to 220 ppm for organic molecules.[8]

- Number of Scans (NS): A significantly higher number of scans (e.g., 128, 256, or more) is necessary to achieve an adequate signal-to-noise ratio.[8]
- Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between pulses, which is important for accurate quantification if needed.[8]
- Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID).

Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain signal into the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat.
- Calibration: Reference the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl_3 solvent peak to its known value (77.16 ppm).[8]
- Analysis: Identify the peaks and record their chemical shifts.

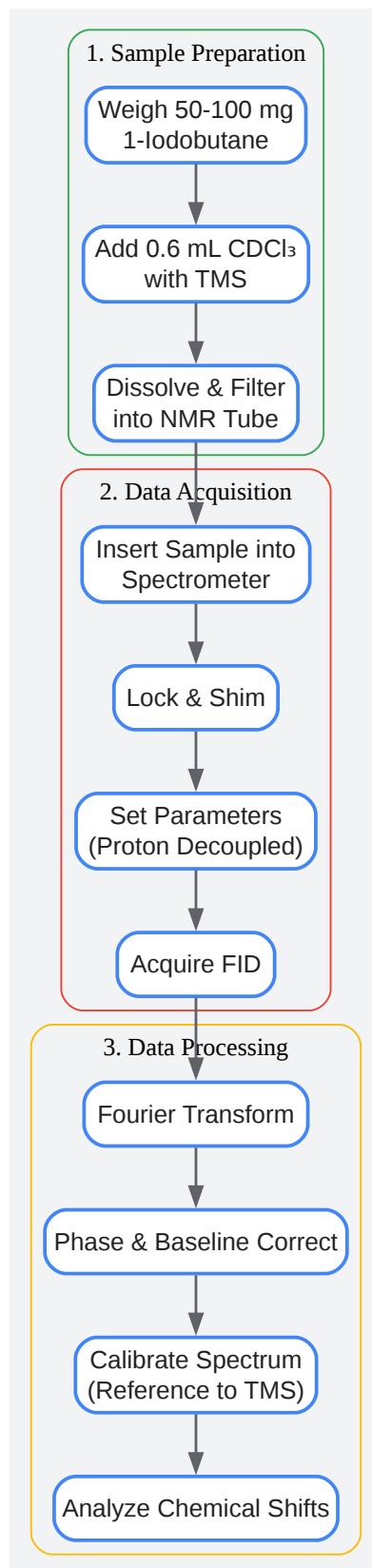
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Figure 2: Standard experimental workflow for ^{13}C NMR analysis.

Conclusion

The ^{13}C NMR spectrum of **1-iodobutane** provides a classic and compelling example of the nuanced electronic factors that determine chemical shifts in organic molecules. The spectrum is characterized by four distinct signals, corresponding to the four non-equivalent carbon atoms. The assignment of these signals is not trivial and relies on a sophisticated understanding of both the inductive effect and the heavy atom effect. The anomalous upfield shift of the C1 carbon to 6.7 ppm serves as a powerful illustration of the dominance of the heavy atom effect, a crucial concept for the structural analysis of compounds containing third-row and heavier elements. By following the detailed experimental protocol and comparative analysis presented, researchers can confidently acquire and interpret the ^{13}C NMR spectrum of **1-iodobutane** and apply these foundational principles to the elucidation of more complex molecular structures.

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